molecular formula C8H4BrF5O B1446569 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene CAS No. 1417567-27-1

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B1446569
CAS No.: 1417567-27-1
M. Wt: 291.01 g/mol
InChI Key: BZRTUDRFAMWDKM-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H4BrF5O. It is a colorless to light yellow liquid at room temperature. This compound is of interest due to its unique chemical structure, which includes bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring. These functional groups impart distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3-(difluoromethoxy)-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can introduce additional functional groups, while reduction with agents like lithium aluminum hydride can remove specific substituents.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted benzene derivatives with varied functional groups.

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, including advanced materials and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent binding. The presence of electronegative fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene include:

    1-Bromo-3-(difluoromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.

    1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy, leading to variations in its chemical behavior and uses.

    1-Bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene: The position of the substituents on the benzene ring differs, affecting its physical and chemical properties.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-5-1-4(8(12,13)14)2-6(3-5)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRTUDRFAMWDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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